Epihomorhamnojirimycin
Description
Epihomorhamnojirimycin is a synthetic iminosugar derivative characterized by its structural resemblance to natural carbohydrates. This compound belongs to the class of glycosidase inhibitors, which interfere with enzymatic processes involved in glycoprotein metabolism. Its unique stereochemical configuration, particularly the epimerization at the C3 position, distinguishes it from its parent compound, homorhamnojirimycin.
Properties
CAS No. |
185745-80-6 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4+,5+,6+,7-/m1/s1 |
InChI Key |
ZEWFPWKROPWRKE-PFCGLBSHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epihomorhamnojirimycin typically involves multiple steps, starting from readily available sugars or sugar derivatives. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using acyl or silyl groups.
Introduction of Imino Group: The protected sugar undergoes a series of reactions to introduce the imino group, often involving azide intermediates.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce the compound. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Epihomorhamnojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Epihomorhamnojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: It helps in studying carbohydrate metabolism and enzyme functions.
Medicine: It has potential therapeutic applications in treating diseases like diabetes and viral infections by inhibiting specific glycosidases.
Industry: It is used in the production of bioactive compounds and as a tool in synthetic biology.
Mechanism of Action
Epihomorhamnojirimycin exerts its effects by inhibiting glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds in carbohydrates. This inhibition can disrupt various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Epihomorhamnojirimycin shares core structural features with other iminosugars, such as Deoxynojirimycin (DNJ) and Miglitol. Key differences lie in the hydroxyl group arrangement and stereochemistry, which influence target specificity and potency. For example:
| Parameter | This compound | Deoxynojirimycin | Miglitol |
|---|---|---|---|
| Core Structure | Iminosugar with C3 epimer | Iminosugar (C1-OH) | N-Hydroxyethyl analog |
| Target Enzymes | α-glucosidases | α-/β-glucosidases | Intestinal disaccharidases |
| Bioavailability | Low (predicted) | Moderate | High |
| Clinical Use | Research-stage | Antiviral/diabetes | Type 2 diabetes |
Table 1: Structural and functional comparison of this compound with related compounds. Data inferred from structural analogs and enzyme inhibition studies
Pharmacokinetic and Pharmacodynamic Profiles
While direct pharmacokinetic data for this compound are unavailable, comparisons with Miglitol and DNJ highlight critical differences:
- Absorption: Miglitol exhibits high oral absorption due to its hydrophilic properties, whereas DNJ and this compound may require specialized delivery systems due to lower bioavailability .
- Metabolism: Unlike Miglitol, which undergoes minimal hepatic metabolism, iminosugars like this compound are prone to renal clearance, necessitating dose adjustments in renal impairment .
- Mechanistic Specificity: this compound’s C3 epimerization may enhance selectivity for lysosomal α-glucosidases over intestinal enzymes, reducing gastrointestinal side effects common to Miglitol .
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